molecular formula C14H12N6O3 B7824579 CID 95054

CID 95054

Cat. No.: B7824579
M. Wt: 312.28 g/mol
InChI Key: JOAQINSXLLMRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 95054 is a useful research compound. Its molecular formula is C14H12N6O3 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Cellular Studies

Chemically Induced Dimerization (CID) has become a pivotal technique in cellular studies, particularly for dissecting signal transduction pathways and membrane/protein trafficking. Recent advancements have led to the development of orthogonal and reversible CID systems, offering precise spatiotemporal control over protein function within cells. This has significantly enhanced the understanding and manipulation of various biological processes at a molecular level (Voss, Klewer & Wu, 2015).

Advancements in Inducible Gene Regulation

The integration of chemically induced dimerization (CID) with proteolysis-targeting chimera (PROTAC) systems has revolutionized the field of inducible gene regulation and editing. These engineered PROTAC-CID platforms have broadened the scope and applications of CID, including inducible gene regulation in human cells and in vivo. This approach not only offers a sophisticated tool for precise gene regulation but also opens new avenues for transient genome manipulation and synthetic biology applications (Ma et al., 2023).

Photocaged-Photocleavable CID for Protein Localization

In the quest for high spatiotemporal resolution in studying cellular dynamics, the development of photocaged-photocleavable chemical dimerizers marks a significant milestone. These dimerizers offer rapid activation and deactivation capabilities, allowing researchers to manipulate protein-protein interactions and protein localization with great precision. Such tools are invaluable for delving into complex biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

CID in Understanding Biological Signals

CID techniques have provided profound insights into cell biology, especially in understanding lipid second messengers and small GTPases. By enabling targeted manipulation of protein location and function, CID helps unravel the "signaling paradox" and elucidates how limited signaling molecules can trigger diverse cellular responses. Advances in CID substrates and specificity have further expanded its applications, pushing the boundaries of biological research (DeRose, Miyamoto & Inoue, 2013).

Properties

IUPAC Name

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAQINSXLLMRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.